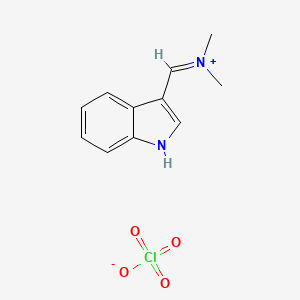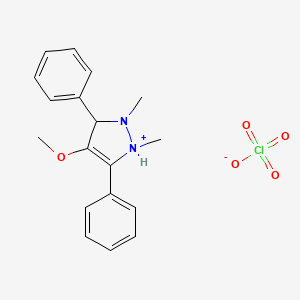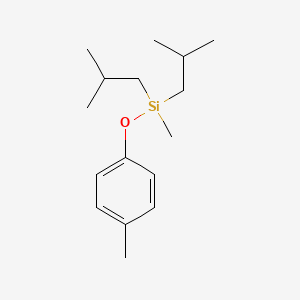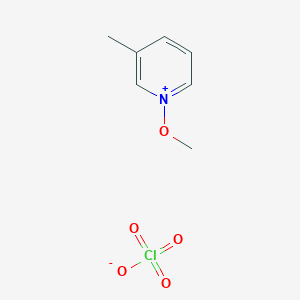![molecular formula C27H22O3S2 B14604535 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one CAS No. 61148-51-4](/img/structure/B14604535.png)
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to thiophene rings, which are further connected by a penta-1,4-dien-3-one linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of endoplasmic reticulum stress pathways and subsequent activation of caspase cascades . The methoxy groups play a crucial role in facilitating these interactions and enhancing the compound’s stability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: A similar compound with methoxyphenyl groups but without the thiophene rings.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with different functional groups.
Uniqueness
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is unique due to the presence of both methoxyphenyl and thiophene groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61148-51-4 |
|---|---|
Molekularformel |
C27H22O3S2 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
1,5-bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C27H22O3S2/c1-29-22-9-3-19(4-10-22)26-17-15-24(31-26)13-7-21(28)8-14-25-16-18-27(32-25)20-5-11-23(30-2)12-6-20/h3-18H,1-2H3 |
InChI-Schlüssel |
PFOAXDVBJGEEDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)


